molecular formula C12H17Cl2NO B1424565 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride CAS No. 1220035-68-6

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

Cat. No.: B1424565
CAS No.: 1220035-68-6
M. Wt: 262.17 g/mol
InChI Key: NNRPYZHBZQJRQD-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring attached to a 2-chloro-4-methylphenoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with piperidine in the presence of a suitable coupling agent. Common methods include:

  • Nucleophilic Substitution: The phenol group can be activated using a halogenating agent, followed by nucleophilic substitution with piperidine.

  • Cyclization Reactions: Cyclization of the intermediate compounds can be achieved using acid catalysts or other reagents that promote ring closure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high yield and purity. The process involves:

  • Batch or Continuous Flow Reactions: Depending on the scale, reactions can be conducted in batch reactors or continuous flow systems to optimize production efficiency.

  • Purification Techniques: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace functional groups on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes and amines.

  • Substitution Products: Alkylated piperidines and halogenated derivatives.

Scientific Research Applications

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It is used in the production of materials and chemicals that require specific structural features provided by the piperidine ring.

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 4-Chloro-2-methylphenoxyacetic acid: This compound shares the chloro-2-methylphenoxy group but has a different functional group.

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid: Another related compound with a propanoic acid moiety instead of the piperidine ring.

These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRPYZHBZQJRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-68-6
Record name Piperidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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